N-(4-acetylphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-13(25)14-6-8-15(9-7-14)22-19(26)12-24-20(27)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPSUOKRHIKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Acetylation: The acetylphenyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
N-(4-acetylphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several notable applications:
Medicinal Chemistry
This compound is being studied for its potential antimicrobial and anticancer properties. Initial research indicates that it may interact with specific biological targets, modulating enzyme activity or receptor signaling pathways crucial for various biological processes.
Research has shown that compounds with similar structures often exhibit significant biological activities, such as:
- Antimicrobial Effects : The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
- Anticancer Properties : Investigations into its mechanism of action suggest that it may inhibit tumor growth through various pathways, making it a candidate for further pharmacological studies.
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules used in developing new materials and chemical processes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of pyridazinone compounds showed promising results in inhibiting cancer cell proliferation in vitro. The specific interactions with cellular targets were elucidated through biochemical assays.
- Antimicrobial Testing : Another study focused on the antimicrobial properties of similar compounds, revealing that modifications to the fluorophenyl group significantly enhanced antibacterial activity against various pathogens.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyridazinone core and acetamide side chain are shared with several structurally related molecules. Key differences lie in the substituents on the aryl rings and pyridazinone moiety, which influence physicochemical properties, binding affinity, and biological activity.
Table 1: Structural and Functional Group Comparisons
| Compound Name | Pyridazinone Substituent | Acetamide Substituent | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 3-(2-fluorophenyl) | 4-acetylphenyl | Acetyl, Fluorophenyl | C20H16FN3O3 | 365.36 (calculated) |
| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide | Pyrimidinone C2: 4-fluorophenyl; C5: 2-hydroxyethyl | 4-ethoxyphenyl | Ethoxy, Hydroxyethyl | C23H24FN3O4 | 433.46 |
| N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 3-(4-fluorophenyl) | 5-chloro-2-methylphenyl | Chloro, Methyl | C20H16ClFN3O2 | 392.82 |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide | 3-(4-fluorophenyl) | o-tolyl (2-methylphenyl) | Methyl | C19H16FN3O2 | 337.35 |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 3-(4-chlorophenyl) | 3-chloro-4-methoxyphenyl | Chloro, Methoxy | C20H17Cl2N3O3 | 430.28 |
Biological Activity
N-(4-acetylphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound classified as a pyridazinone derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features an acetylphenyl group and a fluorophenyl group attached to a pyridazinone core. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
- Introduction of the Fluorophenyl Group : Achieved via nucleophilic aromatic substitution using fluorobenzene derivatives.
- Acetylation : The acetylphenyl group is introduced using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, which are crucial in various biological processes.
Anticancer Potential
Recent studies have indicated that this compound may exhibit significant anticancer properties. For example, similar pyridazinone derivatives have shown promising results in inhibiting tumor cell proliferation. The compound's structural modifications, particularly the presence of fluorine, enhance its lipophilicity and may improve its pharmacological profile.
In Vitro Studies
In vitro assays involving cell lines have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell types. For instance, studies on related pyridazinone derivatives have shown IC50 values indicating effective antiproliferative activity against HepG2 liver cancer cells and other tumor types .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Induces apoptosis |
| SAHA | HepG2 | 17.25 | Histone deacetylase inhibition |
In Vivo Studies
Preliminary in vivo studies suggest that similar compounds can inhibit tumor growth in xenograft models. For instance, a compound structurally related to this compound exhibited a tumor growth inhibition rate of approximately 48% compared to standard treatments like SAHA .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. Aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) are diagnostic .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., expected [M+H] for CHFNO: 378.12) .
How can researchers optimize reaction conditions to improve yield and purity?
Q. Advanced
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in Friedel-Crafts alkylation .
- Catalyst Optimization : Use of Pd(PPh) for Suzuki-Miyaura coupling improves fluorophenyl group incorporation efficiency .
- Temperature Gradients : Gradual heating (e.g., 60°C → 110°C) during cyclization reduces byproduct formation .
Data-Driven Example :
| Parameter | Low Yield Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | 45% → 78% |
| Catalyst | None | Pd(PPh) | 30% → 82% |
How can contradictory biological activity data across studies be resolved?
Advanced
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., HDAC6 vs. HDAC1) .
- Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use DMSO stocks with <0.1% final concentration and confirm solubility via dynamic light scattering .
Resolution Strategy : - Meta-Analysis : Compare IC values across studies using standardized protocols (e.g., NIH/NCATS guidelines) .
- Structural Analogues : Test derivatives with modified substituents (e.g., 4-chlorophenyl vs. 2-fluorophenyl) to isolate structure-activity relationships (SAR) .
What in silico methods are used to predict the compound’s pharmacokinetics and target interactions?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to HDACs or kinases. Key residues (e.g., Zn in HDAC active sites) validate pose reliability .
- QSAR Modeling : 2D descriptors (e.g., logP, topological polar surface area) predict bioavailability. A logP <3.5 is ideal for blood-brain barrier penetration .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
What are the potential biological targets and mechanisms of action?
Q. Basic
- HDAC Inhibition : Pyridazinone derivatives show affinity for histone deacetylases, altering gene expression in cancer models .
- Kinase Modulation : Fluorophenyl groups may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Anti-Inflammatory Activity : Acetamide moieties inhibit COX-2 or NF-κB pathways, as seen in structurally related compounds .
How can researchers design analogs to improve metabolic stability?
Q. Advanced
- Prodrug Strategies : Introduce ester groups (e.g., ethyl acetate) to enhance oral bioavailability, with enzymatic cleavage in vivo .
- CYP450 Resistance : Replace metabolically labile groups (e.g., morpholine) with trifluoromethyl or cyclopropyl substituents .
- Solubility Enhancement : Co-crystallization with succinic acid or PEGylation improves aqueous solubility .
What are the critical physicochemical properties influencing pharmacological performance?
Q. Basic
- logP : Optimal range 2.5–3.5 (measured via shake-flask method) balances membrane permeability and solubility .
- pKa : The pyridazinone ring (pKa ~4.5) and acetamide (pKa ~1.5) affect ionization in physiological pH .
- Thermal Stability : Differential scanning calorimetry (DSC) shows melting points >150°C, indicating solid-state stability .
How do structural modifications impact potency and selectivity?
Q. Advanced
What are the best practices for in vivo toxicity screening?
Q. Advanced
- Acute Toxicity (OECD 423) : Single-dose studies in rodents (5–300 mg/kg) monitor mortality, organ weight changes, and hematological parameters .
- Genotoxicity : Ames test (TA98 strain) and micronucleus assay in bone marrow cells .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology (IC >10 μM desired) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
